molecular formula C8H10ClNO B1512368 2-Chloro-5-isopropoxypyridine CAS No. 1204483-99-7

2-Chloro-5-isopropoxypyridine

Cat. No.: B1512368
CAS No.: 1204483-99-7
M. Wt: 171.62 g/mol
InChI Key: LXKKOEVIWJUAQA-UHFFFAOYSA-N
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Description

2-Chloro-5-isopropoxypyridine is a useful research compound. Its molecular formula is C8H10ClNO and its molecular weight is 171.62 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that this compound is often used in suzuki–miyaura coupling reactions , which suggests that its targets could be various organoboron reagents used in these reactions .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the compound might interact with its targets (organoboron reagents) through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium .

Biochemical Pathways

Given its use in suzuki–miyaura coupling reactions , it can be inferred that it plays a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.

Result of Action

Considering its role in suzuki–miyaura coupling reactions , it can be inferred that it contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules.

Action Environment

It’s known that suzuki–miyaura coupling reactions, in which this compound is used, are generally environmentally benign . This suggests that these reactions, and thus the action of 2-Chloro-5-isopropoxypyridine, might be relatively stable under various environmental conditions.

Properties

IUPAC Name

2-chloro-5-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-6(2)11-7-3-4-8(9)10-5-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKKOEVIWJUAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858618
Record name 2-Chloro-5-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204483-99-7
Record name 2-Chloro-5-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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